molecular formula C23H21F2NOS2 B11928331 (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine

(4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine

Cat. No.: B11928331
M. Wt: 429.5 g/mol
InChI Key: YESHESZWKYOTRQ-HSTJUUNISA-N
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Description

(4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine is a complex organic compound that features an oxazolidine ring substituted with benzyl and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a suitable aldehyde or ketone.

    Introduction of Benzyl and Phenylthio Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate benzyl and phenylthio reagents.

    Difluoromethylation: The difluoro(phenylthio)methyl group can be introduced using difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxazolidine ring or the aromatic rings, depending on the conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a pharmaceutical intermediate or active ingredient. Its structural features might impart specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical properties might offer advantages in terms of stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-Benzyl-2-(methylthio)methyl-2-(phenylthio)oxazolidine
  • (4S)-4-Benzyl-2-(difluoro(methylthio)methyl)-2-(phenylthio)oxazolidine

Uniqueness

Compared to similar compounds, (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine is unique due to the presence of the difluoro(phenylthio)methyl group. This group can impart distinct chemical and physical properties, such as increased lipophilicity or altered reactivity, making the compound valuable for specific applications.

Properties

Molecular Formula

C23H21F2NOS2

Molecular Weight

429.5 g/mol

IUPAC Name

(4S)-4-benzyl-2-[difluoro(phenylsulfanyl)methyl]-2-phenylsulfanyl-1,3-oxazolidine

InChI

InChI=1S/C23H21F2NOS2/c24-22(25,28-20-12-6-2-7-13-20)23(29-21-14-8-3-9-15-21)26-19(17-27-23)16-18-10-4-1-5-11-18/h1-15,19,26H,16-17H2/t19-,23?/m0/s1

InChI Key

YESHESZWKYOTRQ-HSTJUUNISA-N

Isomeric SMILES

C1[C@@H](NC(O1)(C(F)(F)SC2=CC=CC=C2)SC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1C(NC(O1)(C(F)(F)SC2=CC=CC=C2)SC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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